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Executive Summary

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2
and CCR5.[1][2][3] These receptors and their respective ligands, primarily CCL2 for CCR2 and
CCL3, CCL4, and CCLS5 for CCRS5, are integral to the migration and infiltration of inflammatory
monocytes, macrophages, and other immune cells into tissues.[1][4] By competitively binding
to and inhibiting the signaling of both CCR2 and CCR5, BMS-813160 effectively disrupts these
chemotactic pathways. This mechanism of action has significant implications for the treatment
of various inflammatory conditions and is being actively investigated in the context of cancer
immunotherapy for its potential to modulate the tumor microenvironment and enhance anti-
tumor immune responses.[1][5]

Core Mechanism of Action: Dual Antagonism of
CCR2 and CCR5

BMS-813160 functions as a competitive antagonist at both the CCR2 and CCR5 receptors.
This dual antagonism is critical as both receptors are often co-expressed on
iImmunosuppressive cells within the tumor microenvironment and are implicated in a range of
inflammatory diseases.[1][5] The binding of BMS-813160 to these G protein-coupled receptors
(GPCRs) prevents the conformational changes necessary for receptor activation by their
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cognate chemokines.[1] Consequently, the downstream signaling cascades that mediate

cellular chemotaxis, activation, and survival are inhibited.

Quantitative Data on Receptor Binding and Functional

Activity

The potency and selectivity of BMS-813160 have been characterized through various in vitro

assays. The following tables summarize the key quantitative data.

Assay Type Target Ligand Cell Type IC50 (nM)
Human
Radioligand Peripheral Blood
o Human CCR2 125I-CCL2 6.2[2]
Binding Mononuclear
Cells
Human
Radioligand )
o Human CCR5 125I-MIP-13 Peripheral T 3.6[2]
Binding
Cells
) Human THP-1
Chemotaxis Human CCR2 CCL2 0.8[2]
Cells
Human
Chemotaxis Human CCR5 MIP-13 Peripheral T 1.1]2]
Cells
CD11b Human Whole
_ Human CCR2 CCL2 4.8[2]
Upregulation Blood
CD11b Human Whole
Human CCR5 MIP-113 5.7[2]

Upregulation

Blood

Table 1: In Vitro Activity of BMS-813160
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Bioavailability = Oral AUC

Species Route Dose (mg/kg) (F%) (nM-h)
Mouse Oral 10 100% 5406[3]
Rat Oral 10 94% 6500[3]
Dog Oral 1 61% 1230[3]
Monkey Oral 1 63% 1300[3]

Table 2: Pharmacokinetic Properties of BMS-813160 in Preclinical Species

Signaling Pathways Modulated by BMS-813160

As a dual antagonist of CCR2 and CCR5, BMS-813160 blocks the initiation of multiple
downstream signaling pathways that are crucial for cell migration and function.
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Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of BMS-813160.
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Figure 2: Overview of the CCRS5 signaling cascade blocked by BMS-813160.

Experimental Protocols
In Vitro Assays
Radioligand Binding Assay:

o Objective: To determine the binding affinity of BMS-813160 to human CCR2 and CCR5.
e Materials:

o Human peripheral blood mononuclear cells (for CCR2) or human peripheral T cells (for
CCR5).

o 125I-labeled CCL2 (for CCR2) or 125I-labeled MIP-1[3 (for CCR5) as the radioligand.
o BMS-813160 at various concentrations.
o Binding buffer and wash buffer.

o Glass fiber filter plates.
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o Scintillation counter.

e Procedure:
o Cell membranes expressing the target receptor are prepared.

o A constant concentration of the radioligand is incubated with the cell membranes in the
presence of increasing concentrations of BMS-813160.

o The reaction is allowed to reach equilibrium.

o The mixture is then filtered through the glass fiber filter plates to separate bound from
unbound radioligand.

o The filters are washed to remove non-specifically bound radioligand.

o The radioactivity retained on the filters, representing the bound radioligand, is measured
using a scintillation counter.

o The IC50 value is calculated from the competition binding curve.[1]
Chemotaxis Assay:

o Objective: To assess the functional ability of BMS-813160 to inhibit chemokine-induced cell
migration.

e Materials:
o Human THP-1 cells (for CCR2) or human peripheral T cells (for CCR5).
o CCL2 (for CCR2) or MIP-1p (for CCR5) as the chemoattractant.
o BMS-813160 at various concentrations.
o Transwell inserts with a porous membrane.
o Assay medium.

o Fluorescent dye for cell labeling (e.g., Calcein-AM).
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o Fluorescence plate reader.

e Procedure:

o The lower chamber of the transwell plate is filled with assay medium containing the
chemoattractant.

o The cells, pre-incubated with different concentrations of BMS-813160 or vehicle control,
are added to the upper chamber of the transwell insert.

o The plate is incubated to allow cell migration through the porous membrane towards the
chemoattractant gradient.

o After the incubation period, the non-migrated cells in the upper chamber are removed.

o The number of migrated cells in the lower chamber is quantified, often by lysing the cells
and measuring the fluorescence of a pre-loaded dye.

o The IC50 value for the inhibition of chemotaxis is determined.[1]

In Vivo Model

Thioglycollate-Induced Peritonitis Model:

o Objective: To evaluate the in vivo efficacy of BMS-813160 in inhibiting inflammatory cell
migration.

e Animal Model: Human-CCR2 knock-in mice are often used due to the moderate activity of
BMS-813160 on the murine CCR2 receptor.[1]

e Materials:
o Sterile 4% thioglycollate solution.

BMS-813160 formulated for oral administration.

[e]

(¢]

Phosphate-buffered saline (PBS).

[¢]

Flow cytometer and antibodies for cell surface markers (e.g., CD11b, Ly6G, F4/80).
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e Procedure:

o Mice are orally administered with BMS-813160 or vehicle control. Dosing can be done in a
preventative mode, where the compound is given before the inflammatory stimulus.[1]

o One hour after the first dose of BMS-813160, peritonitis is induced by intraperitoneal
injection of thioglycollate.

o BMS-813160 administration is continued at specified intervals (e.g., twice daily).[2]

o After a defined period (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity
is lavaged with PBS to collect the infiltrated cells.[1]

o The collected cells are counted and stained with fluorescently labeled antibodies to
identify and quantify different immune cell populations (e.g., monocytes, macrophages,
neutrophils) using flow cytometry.

o The dose-dependent reduction in the number of inflammatory monocytes and
macrophages in the peritoneum is determined.[2]

Clinical Development

BMS-813160 has been evaluated in several clinical trials, primarily in the context of advanced
solid tumors, often in combination with other anti-cancer agents.
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Figure 3: Generalized workflow for clinical trials involving BMS-813160.

Key Clinical Trials

 NCTO03184870: A Phase 1b/2 study evaluating the safety, tolerability, and preliminary efficacy
of BMS-813160 alone or in combination with chemotherapy (FOLFIRI or nab-paclitaxel plus
gemcitabine) or nivolumab in patients with metastatic colorectal and pancreatic cancers.[6]

[7]

o NCT03767582: A Phase 1/2 trial investigating the combination of nivolumab and BMS-
813160 with or without GVAX pancreas vaccine following chemotherapy and radiotherapy for
locally advanced pancreatic ductal adenocarcinomas.[8]
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Conclusion

BMS-813160 is a potent dual antagonist of CCR2 and CCR5 that effectively inhibits the
migration of key inflammatory immune cells. Its mechanism of action, supported by robust
preclinical data, provides a strong rationale for its clinical investigation in oncology and
inflammatory diseases. By disrupting the chemotactic signals that recruit immunosuppressive
cells to the tumor microenvironment, BMS-813160 holds the potential to enhance the efficacy
of other immunotherapies and conventional cancer treatments. Further clinical evaluation is
ongoing to fully elucidate its therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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